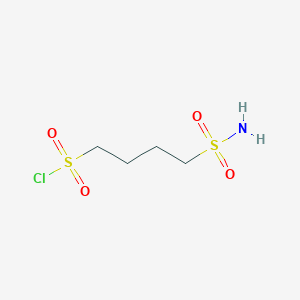
N-(3-(methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a complex chemical compound known for its multifunctional properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide generally involves multiple steps:
Formation of 3-(methylthio)phenyl intermediate: : This step usually involves the methylation of a thiophenol derivative under conditions like methyl iodide (CH3I) in the presence of a base.
Coupling with thiazole derivatives: : The intermediate is then coupled with thiazole derivatives using reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Ureido formation: : The final step involves forming the ureido group by reacting the compound with an appropriate isocyanate under mild conditions.
Industrial Production Methods
In an industrial setting, large-scale production often involves:
Continuous flow reactions to maintain consistent conditions.
Catalysts and optimized solvent systems to enhance yield and purity.
Rigorous purification processes like recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : N-(3-(methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : This compound can be reduced under conditions such as catalytic hydrogenation, often using palladium on carbon (Pd/C).
Substitution: : It is susceptible to nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing agents: : Palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Catalysts: : N,N'-dicyclohexylcarbodiimide (DCC), trifluoroacetic acid (TFA).
Major Products
Oxidation: : Formation of sulfoxides or sulfones from the methylthio group.
Reduction: : Formation of amines or hydrolyzed products from the ureido group.
Substitution: : Generation of various substituted derivatives depending on the nature of the nucleophile.
Applications De Recherche Scientifique
Chemistry
This compound is a valuable intermediate in organic synthesis, facilitating the formation of complex molecular architectures.
Biology
In biological research, N-(3-(methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is studied for its potential role as an enzyme inhibitor due to its interaction with specific protein sites.
Medicine
Medicinal chemistry leverages this compound for drug development, particularly in designing molecules with potential anti-cancer or anti-inflammatory properties.
Industry
In industry, it is used in the development of novel materials, including advanced polymers and coatings due to its versatile chemical reactivity.
Mécanisme D'action
The mechanism by which this compound exerts its effects often involves:
Molecular targets: : Specific enzymes or receptors in biological systems.
Pathways: : Inhibition of enzyme activity or modulation of receptor responses, leading to altered cellular processes.
Comparaison Avec Des Composés Similaires
N-(3-(Methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide can be compared to other thiazole-based compounds or ureido derivatives. Some similar compounds include:
Thiazole-4-carboxamide derivatives: : Known for their antimicrobial properties.
Phenylurea derivatives: : Utilized in agriculture as herbicides.
The uniqueness of this compound lies in its dual functional groups (thiazole and ureido) which provide diverse reactivity and application potential in various scientific domains.
Propriétés
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-26-16-9-5-8-14(10-16)20-17(24)11-15-12-27-19(22-15)23-18(25)21-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,20,24)(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZYFMYQWKXBOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2794368.png)
![Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B2794369.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide](/img/structure/B2794370.png)
![Tert-butyl N-[(1R,2R,4S)-4-(aminomethyl)-2-hydroxycyclopentyl]carbamate](/img/structure/B2794372.png)



![N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2794376.png)


![3-methyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2794383.png)
![Tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate](/img/structure/B2794388.png)
![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2794390.png)

